molecular formula C6H14ClNO2 B7981273 (R)-2-(Morpholin-3-yl)ethanol hydrochloride

(R)-2-(Morpholin-3-yl)ethanol hydrochloride

Cat. No.: B7981273
M. Wt: 167.63 g/mol
InChI Key: KFQCAEIOQZDQPV-FYZOBXCZSA-N
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Description

®-2-(Morpholin-3-yl)ethanol hydrochloride is a chiral compound that features a morpholine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Morpholin-3-yl)ethanol hydrochloride typically involves the reaction of morpholine with an appropriate chiral precursor. One common method is the reduction of ®-2-(Morpholin-3-yl)acetaldehyde using a reducing agent such as sodium borohydride in the presence of hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-2-(Morpholin-3-yl)ethanol hydrochloride often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Morpholin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ®-2-(Morpholin-3-yl)acetaldehyde.

    Reduction: Reduction of the compound can yield ®-2-(Morpholin-3-yl)methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: ®-2-(Morpholin-3-yl)acetaldehyde

    Reduction: ®-2-(Morpholin-3-yl)methanol

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

®-2-(Morpholin-3-yl)ethanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Morpholin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring is known to interact with various biological pathways, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Morpholin-3-yl)ethanone hydrochloride
  • ®-Morpholin-3-ylmethanol hydrochloride

Uniqueness

®-2-(Morpholin-3-yl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of both a morpholine ring and an ethanol moiety. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry.

Properties

IUPAC Name

2-[(3R)-morpholin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCAEIOQZDQPV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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